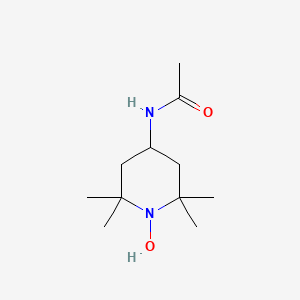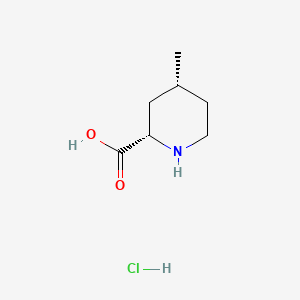
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron as the central metal atom, coordinated with cyclopentadienyl and phosphanyl ligands, which are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps:
Ligand Preparation: The cyclopentadienyl and phosphanyl ligands are synthesized separately through standard organic synthesis methods.
Metal-Ligand Coordination: The ligands are then coordinated to the iron center under inert atmosphere conditions, often using a Schlenk line or glovebox to prevent oxidation.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve:
Bulk Synthesis: Large-scale synthesis using batch reactors.
Automation: Automated systems for ligand synthesis and metal coordination.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, toluene, or tetrahydrofuran.
Major Products
Oxidation Products: Higher oxidation state iron complexes.
Reduction Products: Lower oxidation state iron complexes.
Substitution Products: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as catalysts in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development: Investigated for potential use in drug delivery systems and as therapeutic agents.
Biological Probes: Used as probes to study biological processes at the molecular level.
Industry
Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Explored for use in environmental remediation processes.
Mecanismo De Acción
The compound exerts its effects through coordination chemistry, where the iron center interacts with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery. The iron center can facilitate electron transfer, bond formation, and bond cleavage, making it a versatile component in many chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another iron-based organometallic compound with cyclopentadienyl ligands.
Iron(II) Phosphine Complexes: Compounds with iron coordinated to phosphine ligands.
Uniqueness
Ligand Structure: The unique combination of cyclopentadienyl and phosphanyl ligands provides distinct reactivity and stability.
Chirality: The presence of chiral centers in the ligands can lead to enantioselective reactions, which are valuable in asymmetric synthesis.
Propiedades
Fórmula molecular |
C43H63FeNP2 |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
Clave InChI |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
SMILES isomérico |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






